molecular formula C8H8N4O B2960666 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one CAS No. 2247103-71-3

4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one

Cat. No.: B2960666
CAS No.: 2247103-71-3
M. Wt: 176.179
InChI Key: PUPUJZONPBMDIC-UHFFFAOYSA-N
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Description

4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one (CAS 2247103-71-3) is a high-value pyridopyrimidine derivative supplied for advanced pharmaceutical and medicinal chemistry research. This compound serves as a key chemical intermediate for constructing diverse molecular libraries, particularly in the development of targeted therapeutic agents . The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in drug discovery due to its structural resemblance to purine bases, allowing it to act as a ligand for a variety of enzymatic targets . This specific derivative is designed for researchers investigating potent kinase inhibitors. Pyrido[2,3-d]pyrimidines are established as core structures in compounds targeting tyrosine kinases, the mammalian target of rapamycin (mTOR), and cyclin-dependent kinases (CDKs) . Its 4-amino group is a critical functional handle for introducing chemical diversity, enabling the synthesis of novel compounds for screening against EGFR (including resistant mutants like T790M), PI3K, and other oncology-relevant kinases . Furthermore, this scaffold shows promising potential in the creation of multi-target agents with dual anticancer and antibacterial properties, addressing a significant challenge in chemotherapy-induced immunosuppression . The compound is also a valuable building block in methodological chemistry for exploring new synthetic routes, such as cross-coupling reactions, to expand chemical space at the C-4 position . This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-8-methylpyrido[2,3-d]pyrimidin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-3-2-5(13)6-7(9)10-4-11-8(6)12/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPUJZONPBMDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C2=C(N=CN=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under specific conditions[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido [2,3- d ...](https://link.springer.com/article/10.1007/s10593-021-02982-8). One common method involves heating the reactants under reflux with methoxide in butanol (BuOH)[{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions are carefully controlled to ensure the formation of the desired product[{{{CITATION{{{_2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ...[{{{CITATION{{{_3{Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], 3 ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

While "4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one" is not explicitly detailed in the provided search results, information on related compounds such as pyrido[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidin-7(8H)-ones can provide insight into potential applications. Note that the search results do not contain data tables or case studies specifically for "this compound".

Pyrido[2,3-d]pyrimidines represent a class of fused heterocyclic compounds with a pyrimidine ring attached to a pyridine ring . These structures are investigated for a broad spectrum of biological activities, including use as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents . They also show promise as inhibitors of enzymes such as dihydrofolate reductase and tyrosine kinase .

Pyrido[2,3-d]pyrimidin-7(8H)-ones, a related class of compounds, have applications in treating cardiovascular diseases and as antitumor agents, particularly as tyrosine kinase inhibitors . By modifying the substituents at various positions on the core structure, researchers have developed compounds active in the nanomolar range as inhibitors for BCR kinase, DDR2, and HCV .

Several specific pyrido[2,3-d]pyrimidin-7-one derivatives have shown therapeutic potential :

  • Dilmapimod: functions as a P38 MAPK inhibitor with potential activity against rheumatoid arthritis .
  • Voxtalisib: acts as a PI3K/mTOR Inhibitor .
  • TAK-733: exhibits activity against MEK enzymes and ERK phosphorylation, demonstrating broad activity in melanoma cell lines .

Mechanism of Action

The mechanism by which 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidin-5-one

  • Pyrido[2,3-d]pyrimidin-7-one

  • Pyrimidino[4,5-d][1,3]oxazine derivatives

Uniqueness: 4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one is unique due to its specific structural features and reactivity. Its amino and methyl groups contribute to its distinct chemical properties compared to other similar compounds.

Biological Activity

4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Pharmacological Profile

The biological activity of this compound is primarily associated with its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in regulating various cellular processes, including growth and differentiation. Inhibitors of these enzymes have significant therapeutic implications in cancer treatment.

Key Activities

  • Anticancer Activity : The compound exhibits potent anticancer properties by inhibiting pathways associated with tumor growth and angiogenesis. For instance, compounds within this family have shown effectiveness against prostate (PC-3) and lung (A-549) cancer cells with IC50 values in the low micromolar range .
  • Mechanism of Action : The mechanism involves the induction of apoptosis and cell cycle arrest. Specifically, it promotes G2/M cell cycle arrest and activates caspase-3, leading to DNA fragmentation and subsequent cell death .

Structure-Activity Relationship (SAR)

The biological activity of pyrido[2,3-d]pyrimidine derivatives is significantly influenced by their structural features. The substitution patterns at various positions on the pyrimidine ring can enhance or diminish activity:

Substitution Position Effect on Activity
N8 positionMethyl substitution enhances activity; ethyl substitution shows reduced efficacy .
C5 and C6 positionsVarying substitutions lead to selective inhibition of different tyrosine kinases .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that derivatives of this compound effectively inhibited cell proliferation in various cancer cell lines. Notably, modifications at the N8 position were critical for maintaining cytotoxic activity .
  • In Vivo Efficacy : Research indicated that certain analogs of pyrido[2,3-d]pyrimidines exhibited significant tumor reduction in xenograft models when administered at specific dosages. This underscores their potential as therapeutic agents in oncology .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology:

  • Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, suggesting potential applications in autoimmune diseases .
  • Neurological Applications : The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders .

Q & A

Q. Critical Variables :

  • Solvent : Polar protic solvents (e.g., butanol) favor cyclization, while xylene enables alternative pathways for oxazine derivatives .
  • Temperature : Reflux conditions (~100–140°C) are critical for cyclization efficiency .

How can researchers resolve contradictions in spectral data (e.g., NMR, X-ray) for structural analogs of this compound?

Advanced
Contradictions often arise from tautomerism or crystallographic packing effects. Methodological solutions include:

  • Dynamic NMR Analysis : Monitor temperature-dependent shifts to identify tautomeric equilibria (e.g., lactam-lactim tautomerism) .
  • X-ray Crystallography : Use single-crystal diffraction (e.g., Bruker APEX-III systems) to resolve ambiguities in regiochemistry or substituent orientation .
  • DFT Calculations : Compare experimental and computed 13C^{13}\text{C} NMR chemical shifts to validate proposed structures .

What computational strategies predict the biological targets of this compound?

Q. Advanced

  • Molecular Docking : Dock the compound against target proteins (e.g., TGF-β1 receptor, PDB: 4X0M) using software like AutoDock Vina. The ligand 3WA_601 (a structural analog) showed a docking score of 63.460±0.3574-63.460 \pm 0.3574, suggesting moderate binding affinity .
  • MD Simulations : Perform 100-ns simulations to assess binding stability and identify key interactions (e.g., hydrogen bonds with catalytic residues) .

How can functional group modifications at position 4 alter physicochemical properties or bioactivity?

Q. Advanced

  • Lipophilicity Modulation : Introducing benzyl or aryl groups at position 4 increases logP, enhancing membrane permeability. For example, 4-benzylamino derivatives show improved cellular uptake in cancer models .
  • Hydrogen Bonding : Substituting with polar groups (e.g., -NH2_2) improves solubility but may reduce target affinity. Balance via SAR studies using Hammett constants .

What strategies address discrepancies in reported biological activities across studies?

Q. Advanced

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .
  • Off-Target Profiling : Screen against kinase panels (e.g., PI3Kγ/δ) to identify unintended interactions, as seen in analogs like Bosmolisib, a PI3K inhibitor .
  • Metabolic Stability Testing : Evaluate hepatic microsomal stability to clarify discrepancies in in vitro vs. in vivo efficacy .

What spectroscopic techniques are essential for characterizing this compound and its derivatives?

Q. Basic

  • 1H^1\text{H}/13C^{13}\text{C} NMR : Assign signals for methyl groups (δ 2.4–2.6 ppm) and pyrimidine protons (δ 8.1–8.3 ppm) .
  • HRMS : Confirm molecular formulas (e.g., C9_9H9_9N4_4O for the parent compound) with <2 ppm error .
  • IR Spectroscopy : Identify lactam C=O stretches (~1680–1700 cm1^{-1}) .

How can reaction conditions be optimized to suppress byproducts during cyclization?

Q. Advanced

  • Catalyst Screening : Test bases (e.g., K2_2CO3_3 vs. DBU) to minimize oxazine byproducts during xylene reflux .
  • Microwave Assistance : Reduce reaction time from hours to minutes, improving yield by 15–20% (e.g., 150°C, 30 min) .
  • Additive Effects : Include molecular sieves to absorb water, preventing hydrolysis of intermediates .

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